Unii-DQ4lkh74UY

Übersicht

Beschreibung

JNJ-38893777 ist ein niedermolekulares Medikament, das von Janssen Global Services LLC entwickelt wurde. Es ist ein potenter und selektiver Antagonist des transienten Rezeptorpotenzial-Vanilloid-1 (TRPV1)-Kanals, der an der Wahrnehmung von Schmerz und Hitze beteiligt ist. Diese Verbindung wurde hinsichtlich ihrer potenziellen therapeutischen Anwendungen zur Behandlung von nozizeptivem und neuropathischem Schmerz untersucht .

Vorbereitungsmethoden

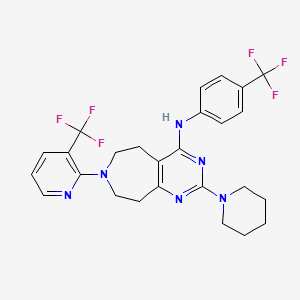

Die synthetischen Wege und Reaktionsbedingungen für JNJ-38893777 sind in öffentlich zugänglichen Quellen nicht ausführlich beschrieben. Es ist bekannt, dass die Verbindung eine Summenformel von C26H26F6N6 und einen InChIKey von MRHHSXHMRZMNIM-UHFFFAOYSA-N hat . Industrielle Produktionsverfahren für diese Verbindung wurden nicht bekannt gegeben, wahrscheinlich aus urheberrechtlichen Gründen.

Analyse Chemischer Reaktionen

JNJ-38893777 wirkt hauptsächlich als TRPV1-Antagonist und unterliegt unter physiologischen Bedingungen keinen signifikanten chemischen Umwandlungen. Die Stabilität und mangelnde Reaktivität der Verbindung machen sie für den therapeutischen Einsatz geeignet.

Wissenschaftliche Forschungsanwendungen

JNJ-38893777 wurde umfassend auf sein Potenzial zur Behandlung von Schmerzen, insbesondere nozizeptiver und neuropathischer Schmerzen, untersucht . Die Verbindung hat in experimentellen Migränemodellen eine Wirksamkeit bei der Reduktion der Trigeminusaktivierung gezeigt . Sie wurde auch hinsichtlich ihrer Sicherheit, Verträglichkeit, Pharmakokinetik und Pharmakodynamik bei gesunden Männern bewertet . Die Fähigkeit der Verbindung, TRPV1-Kanäle zu blockieren, macht sie zu einem vielversprechenden Kandidaten für Schmerztherapie.

Wirkmechanismus

JNJ-38893777 entfaltet seine Wirkung durch selektive Antagonisierung des TRPV1-Kanals, eines Rezeptors, der an der Erkennung und Regulation der Körpertemperatur und des Schmerzes beteiligt ist. Durch die Blockierung dieses Rezeptors kann JNJ-38893777 die Wahrnehmung von Schmerz und Hitze reduzieren . Zu den beteiligten molekularen Zielen und Signalwegen gehören die Hemmung der durch Capsaicin induzierten Freisetzung von Calcitonin-Gen-verwandtem Peptid (CGRP) und die Reduktion der c-fos-Expression im Trigeminus-Hirnstammareal .

Wirkmechanismus

JNJ-38893777 exerts its effects by selectively antagonizing the TRPV1 channel, which is a receptor involved in the detection and regulation of body temperature and pain. By blocking this receptor, JNJ-38893777 can reduce the sensation of pain and heat . The molecular targets and pathways involved include the inhibition of capsaicin-induced calcitonin gene-related peptide (CGRP) release and the reduction of c-fos expression in the trigeminal brain stem complex .

Vergleich Mit ähnlichen Verbindungen

JNJ-38893777 ähnelt anderen TRPV1-Antagonisten, wie z. B. JNJ-17203212 . Beide Verbindungen haben in experimentellen Migränemodellen eine Wirksamkeit bei der Reduktion der Trigeminusaktivierung und der CGRP-Freisetzung gezeigt . JNJ-38893777 hat eine dosisabhängige Wirkung gezeigt, wobei höhere Dosierungen erforderlich sind, um signifikante Ergebnisse zu erzielen . Dies unterscheidet es von JNJ-17203212, das bei allen getesteten Dosen wirksam ist .

Referenzen

Biologische Aktivität

Unii-DQ4lkh74UY, also known as JNJ-38893777, is a compound that has garnered attention for its biological activity, particularly in the context of cancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of JNJ-38893777

JNJ-38893777 is a synthetic compound developed by Johnson & Johnson, primarily investigated for its potential therapeutic applications in oncology. Its structure and biological activity have been characterized through various studies, revealing significant insights into its mechanism of action and therapeutic potential.

The biological activity of JNJ-38893777 is attributed to its interaction with several cellular pathways:

- Inhibition of Cell Proliferation : JNJ-38893777 has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anti-cancer agent.

- Induction of Apoptosis : The compound triggers programmed cell death in malignant cells, which is a critical mechanism for cancer treatment.

- Targeting Specific Pathways : Research indicates that JNJ-38893777 may affect pathways such as the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth and survival.

The biochemical properties of JNJ-38893777 include:

| Property | Description |

|---|---|

| Molecular Formula | C20H26O4 |

| Molecular Weight | 342.43 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions |

Cellular Effects

Research has demonstrated that JNJ-38893777 exhibits significant effects on various types of cancer cells:

- Cancer Cell Lines Tested : Studies have utilized multiple cancer cell lines, including breast, lung, and colorectal cancers.

- In Vitro Studies : In vitro experiments showed that the compound effectively reduces cell viability and induces apoptosis in treated cells.

Case Study: In Vitro Efficacy

A notable study evaluated the effects of JNJ-38893777 on breast cancer cell lines. The results indicated:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.

- Apoptotic Induction : Increased markers of apoptosis were detected through flow cytometry analysis.

Pharmacokinetics

Understanding the pharmacokinetics of JNJ-38893777 is essential for evaluating its therapeutic potential:

- Absorption : The compound demonstrates variable absorption rates depending on the route of administration.

- Distribution : It shows a preferential accumulation in tumor tissues compared to normal tissues.

- Metabolism : Metabolic pathways involve phase I and phase II reactions, leading to active and inactive metabolites.

Research Applications

JNJ-38893777 has been explored for various applications within scientific research:

- Cancer Therapy Research : Its anti-tumor properties make it a candidate for further development in cancer therapeutics.

- Mechanistic Studies : Ongoing studies aim to elucidate the detailed mechanisms by which JNJ-38893777 induces apoptosis and inhibits proliferation.

Eigenschaften

CAS-Nummer |

951135-00-5 |

|---|---|

Molekularformel |

C26H26F6N6 |

Molekulargewicht |

536.5 g/mol |

IUPAC-Name |

2-piperidin-1-yl-N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)pyridin-2-yl]-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-4-amine |

InChI |

InChI=1S/C26H26F6N6/c27-25(28,29)17-6-8-18(9-7-17)34-22-19-10-15-37(23-20(26(30,31)32)5-4-12-33-23)16-11-21(19)35-24(36-22)38-13-2-1-3-14-38/h4-9,12H,1-3,10-11,13-16H2,(H,34,35,36) |

InChI-Schlüssel |

MRHHSXHMRZMNIM-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=NC3=C(CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)C(=N2)NC5=CC=C(C=C5)C(F)(F)F |

Kanonische SMILES |

C1CCN(CC1)C2=NC3=C(CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)C(=N2)NC5=CC=C(C=C5)C(F)(F)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-(piperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido(4,5-d)azepin-4-amine JNJ-38893777 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.